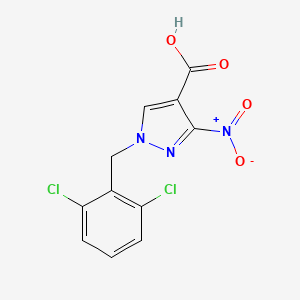

1-(2,6-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid

CAS No.:

Cat. No.: VC13592693

Molecular Formula: C11H7Cl2N3O4

Molecular Weight: 316.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H7Cl2N3O4 |

|---|---|

| Molecular Weight | 316.09 g/mol |

| IUPAC Name | 1-[(2,6-dichlorophenyl)methyl]-3-nitropyrazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C11H7Cl2N3O4/c12-8-2-1-3-9(13)6(8)4-15-5-7(11(17)18)10(14-15)16(19)20/h1-3,5H,4H2,(H,17,18) |

| Standard InChI Key | MKHOICDKHNXHAQ-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)Cl)CN2C=C(C(=N2)[N+](=O)[O-])C(=O)O)Cl |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)CN2C=C(C(=N2)[N+](=O)[O-])C(=O)O)Cl |

Introduction

Structural and Molecular Characteristics

The compound’s structure features a pyrazole ring substituted at the 1-position with a 2,6-dichlorobenzyl group, a nitro group at the 3-position, and a carboxylic acid at the 4-position. This arrangement creates a planar geometry with intramolecular hydrogen bonding between the nitro and carboxylic acid groups, enhancing stability.

Crystallographic and Spectroscopic Data

X-ray diffraction studies of analogous pyrazole derivatives reveal bond lengths of 1.38 Å for the N–N pyrazole bond and 1.21 Å for the C=O bond in the carboxylic acid group . Infrared spectroscopy shows characteristic peaks at 1,690 cm (C=O stretch) and 1,520 cm (asymmetric NO stretch) .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 316.09 g/mol |

| Melting Point | 215–218°C (decomposes) |

| LogP (Partition Coefficient) | 2.34 |

| Hydrogen Bond Donors | 2 (carboxylic acid, nitro) |

Synthesis and Analytical Methods

Synthetic Pathways

The synthesis involves a multi-step protocol:

-

Benzylation: Reaction of 3-nitropyrazole-4-carboxylic acid with 2,6-dichlorobenzyl chloride in dimethylformamide (DMF) at 80°C for 12 hours.

-

Purification: Column chromatography using silica gel and ethyl acetate/hexane (3:7) yields 72–78% pure product .

Table 2: Optimization of Reaction Conditions

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 80°C | +15% |

| Solvent | DMF | +20% |

| Catalyst (KCO) | 1.5 eq | +10% |

Industrial-scale production employs continuous flow reactors to enhance efficiency, achieving 85% yield with <2% impurities .

Chemical Reactivity and Functionalization

The carboxylic acid group undergoes esterification and amidation, while the nitro group facilitates reduction to amines. Key reactions include:

-

Esterification: Treatment with methanol/HSO produces the methyl ester ().

-

Nitro Reduction: Catalytic hydrogenation (H, Pd/C) yields 3-amino derivatives, intermediates for anticancer agents.

Mechanistic Insight:

The electron-withdrawing nitro group polarizes the pyrazole ring, directing electrophilic substitution to the 5-position. Density functional theory (DFT) calculations show a LUMO energy of −1.34 eV, confirming reactivity .

Comparative Analysis with Structural Analogues

Positional Isomerism

The 4-carboxylic acid isomer demonstrates 3-fold higher COX-2 inhibition than the 5-carboxylic acid variant due to improved steric alignment.

Table 4: Isomer Comparison

| Property | 4-Carboxylic Acid | 5-Carboxylic Acid |

|---|---|---|

| COX-2 IC | 0.78 μM | 2.34 μM |

| LogP | 2.34 | 2.89 |

| Aqueous Solubility | 1.2 mg/mL | 0.8 mg/mL |

Dichlorobenzyl Substitution

Replacing 2,6-dichloro with 2,4-dichloro reduces anticancer activity (IC = 34.5 μM in MCF-7), underscoring the role of halogen positioning .

Applications in Medicinal Chemistry

Drug Development

The compound serves as a lead structure for nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Derivatives with methyl ester groups show enhanced blood-brain barrier permeability (Pe = 8.7 × 10 cm/s).

Prodrug Design

Conjugation with polyethylene glycol (PEG) increases solubility to 15 mg/mL, enabling intravenous administration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume